(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione
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Overview
Description
(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione include other spirocyclic compounds and diazaspiro compounds. Examples include:
- Spiro[4.5]decane derivatives
- Diazaspiro[5.5]undecane derivatives
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O3/c10-4-1-2-7(9-4)3-5(11)8-6(7)12/h5,11H,1-3H2,(H,8,12)(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
QFDNETLFCLSOQH-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H](NC2=O)O)NC1=O |
Canonical SMILES |
C1CC2(CC(NC2=O)O)NC1=O |
Origin of Product |
United States |
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